Monopotassium glutamate
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Overview
Description
A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.
Mechanism of Action
Target of Action
Monopotassium glutamate (MPG) is a potassium salt of glutamic acid . It primarily targets glutamate receptors in the body, which are involved in transmitting excitatory signals in the nervous system . These receptors are crucial for neural communication, memory formation, learning, and regulation .
Mode of Action
MPG interacts with its targets, the glutamate receptors, by mimicking the action of glutamate, an important neurotransmitter . This interaction triggers a series of events leading to the transmission of excitatory signals in the nervous system . The specific interactions between the cation and anion in MPG play a significant role in its solid-state structures and overall energetic profiles .
Biochemical Pathways
MPG affects the glutamate metabolic pathway , which plays a vital role in cell biosynthesis and bioenergetics . Glutamate metabolism is involved in various cellular processes, including the synthesis of proteins, nucleic acids, and the regulation of energy production .
Pharmacokinetics
It’s known that the crystalline structures of mpg can influence its solubility and bioavailability .
Result of Action
The action of MPG results in the enhancement of flavors in food, as it mimics the umami taste, which is one of the five basic tastes . On a molecular level, MPG’s interaction with glutamate receptors can influence various neural processes, including learning and memory .
Action Environment
The action, efficacy, and stability of MPG can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the environment can affect MPG’s solubility and, consequently, its bioavailability . .
Biochemical Analysis
Biochemical Properties
Monopotassium glutamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. This reaction is crucial in amino acid metabolism and the urea cycle. Additionally, this compound interacts with glutamine synthetase, which converts glutamate and ammonia to glutamine, an essential process in nitrogen metabolism .
Cellular Effects
This compound influences various cellular processes and functions. It acts as an excitatory neurotransmitter in the central nervous system, playing a vital role in synaptic transmission. The compound affects cell signaling pathways, particularly those involving the N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation. This compound also impacts gene expression by modulating the activity of transcription factors involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. It activates NMDA receptors, leading to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. Additionally, this compound can inhibit or activate enzymes such as glutamate dehydrogenase and glutamine synthetase, affecting metabolic flux and energy production. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in metabolic activity and gene expression. These changes are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and synaptic plasticity. At high doses, it may lead to excitotoxicity, causing neuronal damage and cell death. Studies have shown that excessive intake of this compound can result in adverse effects such as obesity, insulin resistance, and metabolic syndrome in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the urea cycle. It is converted to α-ketoglutarate by glutamate dehydrogenase, which then enters the TCA cycle for energy production. Additionally, this compound serves as a precursor for the synthesis of other amino acids, such as glutamine and proline, through the action of specific enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. The excitatory amino acid transporters (EAATs) play a crucial role in the uptake of this compound into cells, particularly in the central nervous system. These transporters help maintain extracellular glutamate concentrations and prevent excitotoxicity. This compound can also bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, the presence of specific amino acid sequences can target this compound to mitochondria, where it plays a role in energy production and metabolic regulation .
Properties
CAS No. |
19473-49-5 |
---|---|
Molecular Formula |
C5H8KNO4 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
potassium;2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.K/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI Key |
HQEROMHPIOLGCB-UHFFFAOYSA-M |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[K] |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[K+] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[K+] |
Appearance |
Solid powder |
19473-49-5 24595-14-0 |
|
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
56-86-0 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Freely soluble in water; practically insoluble in ethanol or ethe |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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